molecular formula C14H16N2O B6650169 N-methyl-N-quinolin-5-ylbutanamide

N-methyl-N-quinolin-5-ylbutanamide

Cat. No.: B6650169
M. Wt: 228.29 g/mol
InChI Key: LBPTUKOXJKIDMG-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-methyl-N-quinolin-5-ylbutanamide typically involves the reaction of quinoline derivatives with butanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: N-methyl-N-quinolin-5-ylbutanamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

N-methyl-N-quinolin-5-ylbutanamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex quinoline derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.

    Industry: Used in the production of dyes, catalysts, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-methyl-N-quinolin-5-ylbutanamide involves its interaction with specific molecular targets. The compound can inhibit enzymes such as DNA gyrase and topoisomerase IV, leading to the disruption of DNA replication and cell division. This mechanism is similar to that of other quinoline derivatives, which are known for their antibacterial and anticancer activities .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific structural modifications, which enhance its biological activity and selectivity. The presence of the butanamide group increases its lipophilicity, allowing for better cell membrane penetration and interaction with intracellular targets .

Properties

IUPAC Name

N-methyl-N-quinolin-5-ylbutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O/c1-3-6-14(17)16(2)13-9-4-8-12-11(13)7-5-10-15-12/h4-5,7-10H,3,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBPTUKOXJKIDMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)N(C)C1=CC=CC2=C1C=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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